N-仲丁基乙酰胺

描述

"N-sec-Butylacetamide" is a chemical compound belonging to the class of amides. It has been studied in various contexts, including its self-association through hydrogen bonding and its potential applications in fields like chemistry and pharmacology.

Synthesis Analysis

Synthesis Technology : The synthesis of sec-Butylacetamide involves using iron chloride as a catalyst and cyclohexane as a dehydrating agent. This process has been optimized for industrial production with a yield of over 93.8% (Yuan, 2007).

Synthesis and Coordination Properties : The compound has been synthesized via a Ritter synthesis, and its coordination chemistry with Europium (Eu) has been examined, showing chelation in a tridentate fashion on the Eu(III) (Binyamin et al., 2006).

Molecular Structure Analysis

IR Study of N-butylacetamides : Infrared spectroscopy has been used to study the self-association of N-sec-Butylacetamide, revealing details about its molecular structure and hydrogen bonding behavior (Nikolić et al., 1990).

Microwave Spectroscopy : The rotational spectrum of N-tert-Butylacetamide, a related compound, has been measured, providing insights into the molecular structure and internal rotation of the acetyl methyl group (Kannengießer et al., 2016).

Chemical Reactions and Properties

Reactions with Other Compounds : N-sec-Butylacetamide exhibits various chemical reactions, including interactions with other compounds like trastuzumab, indicating potential pharmaceutical applications (Ali et al., 2023).

Conversion into Acetamido Group : The N-benzylacetamido group, closely related to N-sec-Butylacetamide, can be rapidly converted into the acetamido group, proposing a route to acetylated amines (Gigg & Conant, 1983).

Physical Properties Analysis

- Gas Phase Pyrolysis : The kinetics of the gas phase pyrolysis of N-t-butylacetamide have been studied, providing insights into its physical properties and decomposition behavior (Maccoll & Nagra, 1973).

Chemical Properties Analysis

Antiseizure Profile : sec-Butyl-propylacetamide, a related compound, has shown a broad-spectrum antiseizure profile, indicating the significance of the chemical properties of N-sec-Butylacetamide in pharmacology (Shekh-Ahmad et al., 2013).

Homogeneous Pyrolysis : The homogeneous gas phase pyrolysis of N-t-butylacetamide, a related compound, shows significant insights into the chemical properties and reaction mechanisms (Maccoll & Nagra, 1973).

科学研究应用

抗惊厥活性

N-仲丁基乙酰胺衍生物在癫痫治疗领域显示出巨大的前景。密切相关的化合物仲丁基丙基乙酰胺 (SPD) 表现出广谱抗癫痫作用,在啮齿动物癫痫模型中显示出疗效,并且对癫痫持续状态和有机磷酸盐诱导的神经元损伤具有特别有效的保护作用。这些发现表明 N-仲丁基乙酰胺衍生物在开发治疗神经毒剂中毒的新型抗癫痫药物和疗法中具有潜在应用 (White et al., 2012); (Shekh-Ahmad et al., 2013); (Bar-Klein et al., 2014)。

增强癌症治疗

在癌症研究中,从无花果中分离出的2-(二苯甲基磺酰基)-N-仲丁基乙酰胺已被发现可以增强曲妥珠单抗触发的癌细胞吞噬杀伤的功效。这种与 Fcγ 受体的相互作用表明 N-仲丁基乙酰胺衍生物在增强免疫介导的癌症治疗中的潜力,为卵巢癌治疗提供了一种新方法 (Ali et al., 2023)。

安全和危害

属性

IUPAC Name |

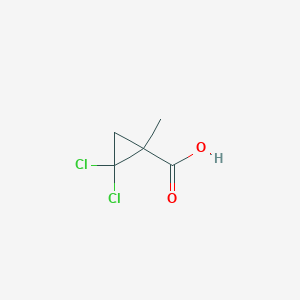

N-butan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-4-5(2)7-6(3)8/h5H,4H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILVHGGOUFZULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

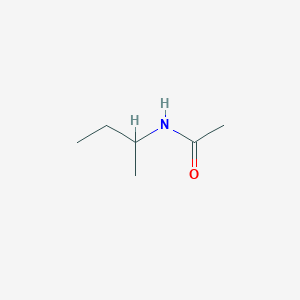

CCC(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324267 | |

| Record name | N-butan-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-sec-Butylacetamide | |

CAS RN |

1189-05-5 | |

| Record name | N-sec-Butylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-sec-Butylacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-butan-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-SEC-BUTYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5CH7JSC3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B72528.png)